molecular formula C11H7F2NO B3095124 6-(3,4-Difluorophenyl)pyridin-3-ol CAS No. 1261911-93-6

6-(3,4-Difluorophenyl)pyridin-3-ol

Cat. No. B3095124
CAS RN: 1261911-93-6
M. Wt: 207.18 g/mol
InChI Key: VIOHAINBVJDYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Difluorophenyl)pyridin-3-ol, also known as 6-DFP, is an important organic compound with a wide range of applications in scientific research and experimentation. It is a colorless, crystalline solid with a molecular weight of 211.12 g/mol and a melting point of 108-110°C. 6-DFP is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. 6-DFP is an important reagent for organic synthesis, as it can be used to synthesize a variety of compounds, such as drugs, dyes, and polymers. In addition, it has been used in the synthesis of a number of complex molecules, such as peptides, proteins, and nucleic acids.

Scientific Research Applications

6-(3,4-Difluorophenyl)pyridin-3-ol has a wide range of applications in scientific research and experimentation. It has been used in the synthesis of a variety of compounds, such as drugs, dyes, and polymers. In addition, it has been used as a reagent in the synthesis of complex molecules, such as peptides, proteins, and nucleic acids. 6-(3,4-Difluorophenyl)pyridin-3-ol has also been used in the synthesis of a number of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, 6-(3,4-Difluorophenyl)pyridin-3-ol has been used in the synthesis of a number of polymers, such as polyurethanes and polyimides.

Mechanism of Action

6-(3,4-Difluorophenyl)pyridin-3-ol is an important reagent in organic synthesis due to its ability to act as an electrophile in a variety of reactions. In the presence of a base, such as sodium hydroxide, 6-(3,4-Difluorophenyl)pyridin-3-ol can react with an electron-rich nucleophile, such as an enolate, to form a new bond. This reaction is known as a nucleophilic addition reaction. In addition, 6-(3,4-Difluorophenyl)pyridin-3-ol can also act as a Lewis acid in the formation of complexes with electron-rich ligands, such as amines.
Biochemical and Physiological Effects
Due to its ability to act as an electrophile in a variety of reactions, 6-(3,4-Difluorophenyl)pyridin-3-ol has been studied for its potential to interact with biological molecules and affect biochemical and physiological processes. Studies have shown that 6-(3,4-Difluorophenyl)pyridin-3-ol can interact with proteins and enzymes, leading to changes in their structure and activity. In addition, 6-(3,4-Difluorophenyl)pyridin-3-ol has been shown to bind to DNA and interfere with its replication. Furthermore, 6-(3,4-Difluorophenyl)pyridin-3-ol has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3,4-Difluorophenyl)pyridin-3-ol in laboratory experiments is its ability to act as an electrophile in a variety of reactions. This makes it a useful reagent for synthesizing a variety of compounds, such as drugs, dyes, and polymers. In addition, 6-(3,4-Difluorophenyl)pyridin-3-ol is a relatively inexpensive reagent, making it cost-effective for laboratory use. However, 6-(3,4-Difluorophenyl)pyridin-3-ol is also highly reactive and can cause unwanted side reactions in certain conditions. Therefore, it is important to use 6-(3,4-Difluorophenyl)pyridin-3-ol in a controlled environment and to take appropriate safety precautions when working with this compound.

Future Directions

The potential applications of 6-(3,4-Difluorophenyl)pyridin-3-ol are far-reaching, and there are many future directions for research. One area of research is the development of new methods for synthesizing 6-(3,4-Difluorophenyl)pyridin-3-ol. This could involve the use of alternative bases, such as potassium hydroxide, or the use of alternative reactants, such as 3,4-difluorobenzaldehyde. In addition, research could be conducted to explore the potential of 6-(3,4-Difluorophenyl)pyridin-3-ol as a therapeutic agent. This could involve studying its ability to interact with biological molecules and affect biochemical and physiological processes. Finally, research could be conducted to explore the potential of 6-(3,4-Difluorophenyl)pyridin-3-ol as a catalyst in organic synthesis. This could involve studying its ability to catalyze the formation of a variety of compounds, such as drugs,

properties

IUPAC Name

6-(3,4-difluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOHAINBVJDYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692512
Record name 6-(3,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Difluorophenyl)pyridin-3-ol

CAS RN

1261911-93-6
Record name 6-(3,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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